

literature review of 6-Bromo-5-fluoro-1H-indazole applications

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Compound of Interest

Compound Name: *6-Bromo-5-fluoro-1H-indazole*

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An In-depth Technical Guide to the Applications of **6-Bromo-5-fluoro-1H-indazole**

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.^{[1][2]} Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide array of kinases.^{[1][3]} Within this class, **6-Bromo-5-fluoro-1H-indazole** (CAS: 1286734-85-7) emerges as a highly versatile and valuable building block for drug discovery.

This technical guide provides a comprehensive review of the applications of **6-Bromo-5-fluoro-1H-indazole**, focusing on its synthetic utility and its role in the generation of potent kinase inhibitors. We will detail common experimental protocols, present quantitative data from structurally related compounds to illustrate the scaffold's potential, and visualize key synthetic and biological pathways.

Synthetic Versatility and Core Reactions

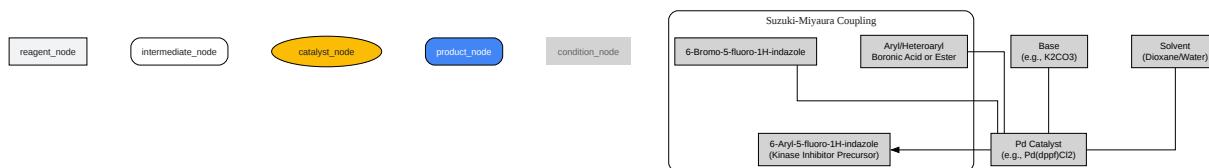
The strategic placement of halogen atoms on the indazole ring makes **6-Bromo-5-fluoro-1H-indazole** an ideal starting material for synthetic diversification.

- C6-Bromo Group: The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira

couplings.[1][4] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the solvent-exposed regions of kinase ATP-binding pockets to enhance potency and selectivity.[1]

- **C5-Fluoro Group:** The fluorine atom at the 5-position can significantly influence the molecule's physicochemical properties. It can lower the pKa of the indazole N-H, enhance binding affinity through hydrogen bonding, and improve metabolic stability by blocking potential sites of oxidation.

The most common application of this scaffold is the Suzuki-Miyaura coupling to create carbon-carbon bonds, a cornerstone reaction in modern drug synthesis.[5]



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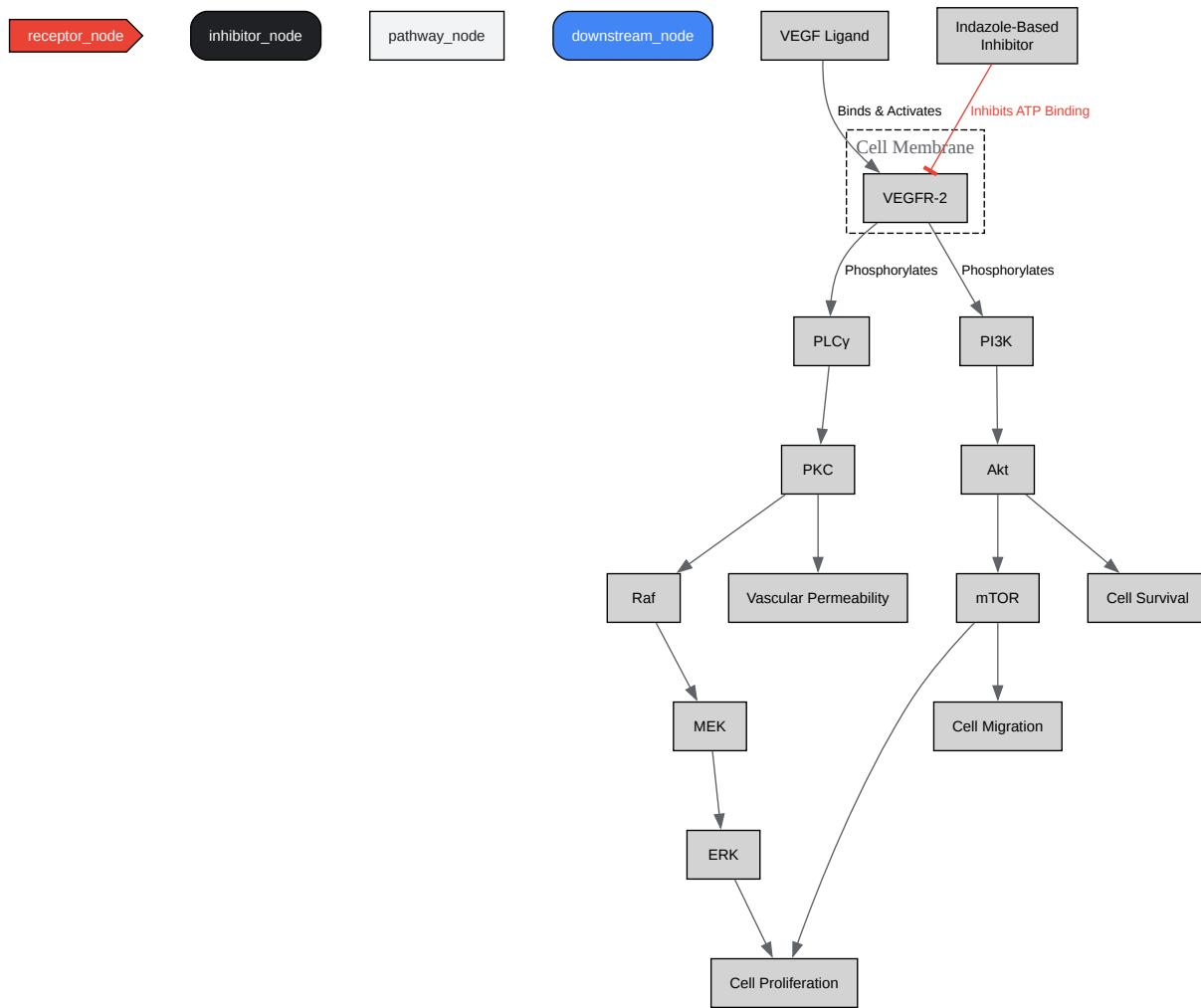
General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Kinase Inhibitor Development

Derivatives of the 6-bromo-1H-indazole scaffold have shown significant potential in targeting protein kinases implicated in oncology and other diseases.[3] While extensive public data on inhibitors derived specifically from the 5-fluoro variant is limited, the activity of related compounds provides a strong rationale for its use. Key kinase targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).[1][6]

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.^{[7][8]} Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Indazole-based molecules can effectively block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling.^[8]



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Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Activity of Related Indazole Scaffolds

The following table summarizes the biological activity of representative kinase inhibitors that feature the indazole scaffold. This data illustrates the high potency achievable with this chemical class.

Compound Name/ID	Target Kinase	IC ₅₀ (nM)	Cell Line	Cellular IC ₅₀ (μM)	Citation
Axitinib	VEGFR-2	0.2	-	-	[6]
CFI-400945	PLK4	2.8	MDA-MB-231	0.011	[6]
Pazopanib	VEGFR-2	30	-	-	[9]
Compound 27a	FGFR1	< 4.1	KG-1	0.025	[9]
Compound C05	PLK4	< 0.1	IMR-32	0.948	[6]

Note: This data is for structurally related indazole compounds and is presented to demonstrate the potential of the scaffold. IC₅₀ values can vary based on experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of compounds derived from **6-Bromo-5-fluoro-1H-indazole**.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid with the 6-bromo-indazole scaffold.[\[4\]](#)[\[10\]](#)[\[11\]](#)

- **Reagent Preparation:** In an oven-dried reaction vessel, combine **6-Bromo-5-fluoro-1H-indazole** (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq.).
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
- **Catalyst Addition:** Add the palladium catalyst, for example [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($Pd(dppf)Cl_2$, 5 mol%), to the reaction mixture under the inert atmosphere.
- **Reaction:** Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the IC_{50} value of a synthesized inhibitor.[\[3\]](#)

- Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer (e.g., DMSO). Prepare a solution of the target kinase (e.g., VEGFR-2), a suitable fluorescently-labeled substrate peptide, and ATP. The ATP concentration should be near its Michaelis-Menten constant (K_m) for the kinase.
- Assay Procedure: In a 384-well microplate, add the serially diluted compounds. Add control wells containing only the diluent (e.g., DMSO).
- Reaction Initiation: Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow for substrate phosphorylation.
- Detection: Stop the reaction and measure the fluorescence signal using a suitable plate reader. The signal intensity will be proportional to the extent of kinase activity.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Conclusion

6-Bromo-5-fluoro-1H-indazole is a strategically functionalized scaffold of significant value in modern drug discovery. Its C6-bromo position provides a versatile handle for diversification through robust cross-coupling chemistry, while the C5-fluoro substituent offers a means to fine-tune the resulting molecule's pharmacological properties. Although detailed public reports on its specific applications are still emerging, the proven success of the broader indazole class in generating potent and selective kinase inhibitors strongly underscores its potential.^[12] The protocols and data presented herein provide a foundational guide for researchers and scientists aiming to leverage this promising building block in the development of novel targeted therapies.

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